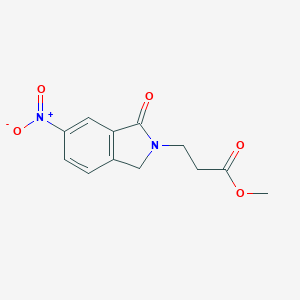
Ferrocyanide ion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrocyanide ion is a chemical compound that is widely used in scientific research. It is a coordination complex that consists of iron and cyanide ions. This compound has been extensively studied due to its unique properties and its ability to form stable complexes with other metal ions.
Scientific Research Applications
Ferrocyanide ion has a wide range of scientific research applications. It is commonly used as a reagent in analytical chemistry to determine the presence of metal ions in a sample. This compound can also be used as a tracer in biological research to study the movement of ions in living organisms. Additionally, this compound has been used in electrochemistry to study the behavior of metal electrodes.
Mechanism of Action
Ferrocyanide ion functions as a ligand, meaning that it can bind to other metal ions to form stable complexes. The mechanism of action of this compound involves the formation of these complexes, which can be used to study the behavior of metal ions in various settings.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and is not known to cause any adverse health effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of ferrocyanide ion is its ability to form stable complexes with other metal ions. This property makes it a useful reagent in analytical chemistry and electrochemistry. However, one limitation of this compound is that it can be difficult to handle due to its toxicity. Additionally, the use of this compound in biological research is limited due to its inability to cross cell membranes.
Future Directions
There are many potential future directions for research involving ferrocyanide ion. One area of interest is the development of new methods for synthesizing this compound. Additionally, researchers may explore the use of this compound in new areas, such as materials science or nanotechnology. Finally, there is potential for further research into the behavior of this compound complexes in biological systems.
Synthesis Methods
Ferrocyanide ion can be synthesized by reacting potassium cyanide with ferrous sulfate. The reaction produces potassium ferrocyanide, which can be further oxidized to produce ferric ferrocyanide. The synthesis of this compound is a relatively simple process that can be carried out in a laboratory setting.
properties
CAS RN |
13408-63-4 |
|---|---|
Molecular Formula |
C6FeN6-4 |
Molecular Weight |
211.95 g/mol |
IUPAC Name |
iron(2+);hexacyanide |
InChI |
InChI=1S/6CN.Fe/c6*1-2;/q6*-1;+2 |
InChI Key |
UETZVSHORCDDTH-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |
Other CAS RN |
13408-63-4 |
synonyms |
ferrate(4-), hexakis(cyano-kappa-c)-, (oc-6-11)- ferrocyanate ferrocyanide ferrocyanide ion hexacyanoferrate hexacyanoferrate II hexacyanoferrate(4-) ion hexacyanoferrate(II) hexacyanoiron(II) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)
![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)






